Ethyl (4-formyl-3-methoxyphenoxy)acetate
Description
Ethyl (4-formyl-3-methoxyphenoxy)acetate is an aromatic ester featuring a phenoxy backbone substituted with a formyl group at the 4-position, a methoxy group at the 3-position, and an ethyl acetate moiety. Its molecular formula is C₁₂H₁₂O₅ (calculated molecular weight: 236.22 g/mol). This compound is widely utilized in solid-phase organic synthesis, particularly as a key component of the AMEBA resin (2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene), which facilitates reductive amination reactions with primary amines . The formyl group enables further functionalization, making it a versatile intermediate in synthesizing tricyclic benzopyrans and other steroid mimetics .
Properties
CAS No. |
58259-46-4 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 2-(4-formyl-3-methoxyphenoxy)acetate |
InChI |
InChI=1S/C12H14O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)11(6-10)15-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
ZVMUWUAMPCQLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-formyl-3-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of ethyl 2-(4-formyl-3-methoxyphenoxy)acetate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-formyl-3-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-3-methoxyphenoxy)acetic acid.
Reduction: 2-(4-hydroxymethyl-3-methoxyphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Here's a detailed overview of the applications of Ethyl (4-formyl-2-methoxyphenoxy)acetate, incorporating data and case studies from the provided search results:
Overview
Ethyl (4-formyl-2-methoxyphenoxy)acetate, with the molecular formula , is an organic compound characterized by a formyl group, a methoxy group, and an ethyl ester group attached to a phenoxyacetate backbone. It is used in chemical and industrial applications because of its functional groups and reactivity. The formyl group can undergo nucleophilic addition reactions, and the methoxy group can undergo electrophilic aromatic substitution.
Organic Synthesis
Ethyl (4-formyl-2-methoxyphenoxy)acetate is a valuable intermediate in creating complex organic molecules. Its reactive formyl and methoxy groups enable various transformations:
- The formyl group can participate in nucleophilic addition reactions .
- The methoxy group facilitates electrophilic aromatic substitution .
Medicinal Chemistry
Due to its reactive functional groups, ethyl (4-formyl-2-methoxyphenoxy)acetate is explored for drug development:
- It is investigated as a lead compound for drugs targeting oxidative stress.
- It has potential applications in treating conditions related to abnormal FGF signaling implicated in cancer .
Ethyl (4-formyl-2-methoxyphenoxy)acetate has diverse biological activities, particularly in medicinal chemistry and pharmacology.
Antioxidant Properties: It can scavenge free radicals, which helps prevent oxidative stress-related diseases. Studies report effective concentrations (EC50) ranging from 75.5 µg/mL to 299.1 µg/mL in DPPH and ABTS assays.
| Compound | EC50 (DPPH) µg/mL | EC50 (ABTS) µg/mL |
|---|---|---|
| Ethyl (4-formyl-2-methoxyphenoxy)acetate | 75.5 | 101.1 |
| Other derivatives | 299.1 | 441.5 |
Antimicrobial Activity: It shows potential efficacy against various microbial strains, suggesting its possible use in developing antimicrobial agents. In vitro studies reveal antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against different bacterial strains.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study tested the antioxidant properties of ethyl (4-formyl-2-methoxyphenoxy)acetate using DPPH and ABTS assays. The results showed the compound effectively scavenged free radicals, supporting its potential therapeutic applications against oxidative damage.
Case Study 2: Synthesis Optimization
Research on optimizing the synthesis of ethyl (4-formyl-2-methoxyphenoxy)acetate using potash alum as a catalyst showed improved yield and reaction time under solvent-free conditions, highlighting its industrial viability.
Case Study 3: Antimicrobial Screening
The compound was tested against various pathogens, showing promising results in inhibiting growth, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Study 4: Therapeutic Potential
Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting ethyl (4-formyl-2-methoxyphenoxy)acetate may have potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(4-formyl-3-methoxyphenoxy)acetate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release the active formyl and methoxyphenol moieties. These moieties can then participate in further biochemical reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
Substituent Variations and Functional Group Effects
The following table compares Ethyl (4-formyl-3-methoxyphenoxy)acetate with analogous compounds, highlighting structural differences and their implications:
Physical and Chemical Properties
- Solubility: Compounds with polar substituents (e.g., formyl, fluoro) show higher solubility in polar solvents like ethyl acetate or methanol. Methyl or methoxy groups enhance lipophilicity .
- Stability: The formyl group in this compound is prone to oxidation, whereas halogenated derivatives (e.g., dichloro) are more stable but less reactive in nucleophilic additions .
- Acidity : The carboxylic acid derivative (2-(4-hydroxy-3-methoxyphenyl)acetic acid) has a pKa ~4.5, making it water-soluble at physiological pH, unlike its ester counterparts .
Biological Activity
Ethyl (4-formyl-3-methoxyphenoxy)acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHO and a molecular weight of approximately 238.24 g/mol. Its structure includes:
- A formyl group (-CHO)
- A methoxy group (-OCH)
- An ethyl acetate functional group
These structural features contribute to its reactivity and biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to modulate pathways involving enzymes or receptors associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that its phenoxy moiety may interact with microbial cell membranes, leading to cell dysfunction and death. Specifically, the compound's structure allows it to disrupt microbial growth, making it a candidate for further exploration in antimicrobial drug development.
3. Anticancer Potential
Preliminary investigations into the anticancer properties of this compound reveal cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural characteristics have demonstrated inhibition of cell proliferation and induction of apoptosis in breast cancer cells (MDA-MB-231) and other types of cancer .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- The formyl group can participate in nucleophilic addition reactions.
- The methoxy group may undergo electrophilic aromatic substitution.
These interactions can influence biological pathways, including those involved in inflammation and cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of structurally related compounds, researchers found that this compound significantly inhibited the growth of MDA-MB-231 cells at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis through caspase activation, which is critical for programmed cell death in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
